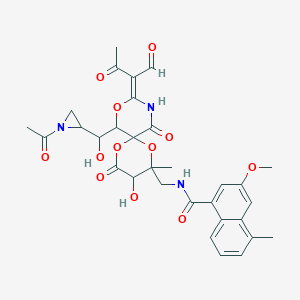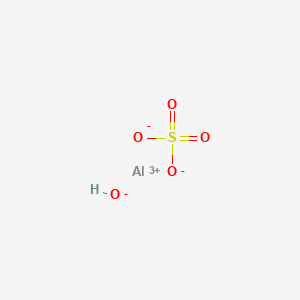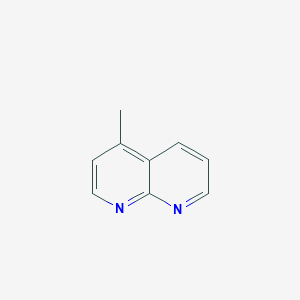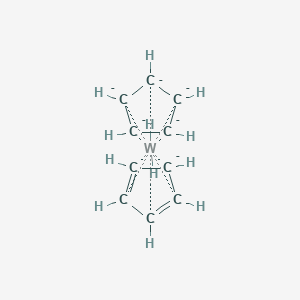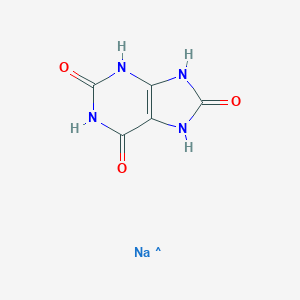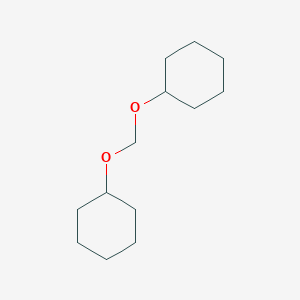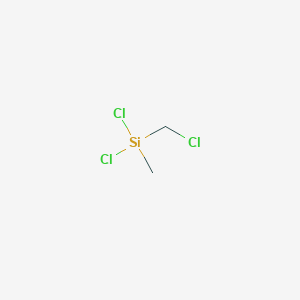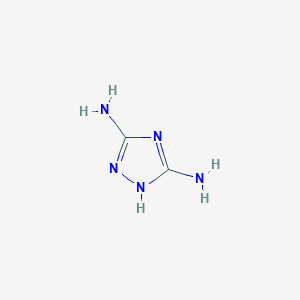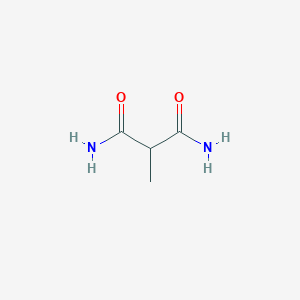
2-Methylmalonamide
Overview
Description
2-Methylmalonamide is an organic compound with the molecular formula C4H8N2O2 and a molecular weight of 116.12 g/mol It is a derivative of malonamide, characterized by the presence of a methyl group attached to the second carbon atom of the malonamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylmalonamide can be synthesized through several methods. One common approach involves the reaction of malonic acid diester with methylamine under controlled conditions. The reaction typically proceeds as follows:
Step 1: Malonic acid diester is treated with sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF) to form the corresponding malonate anion.
Step 2: The malonate anion is then reacted with methylamine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methylmalonamide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are typically employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-Methylmalonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving amides.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 2-methylmalonamide involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes that catalyze amide bond formation or cleavage. The presence of the methyl group influences its reactivity and interaction with these enzymes, making it a valuable tool for studying enzyme mechanisms .
Comparison with Similar Compounds
Similar Compounds
Malonamide: The parent compound without the methyl group.
N-Methylmalonamide: A derivative with a methyl group attached to the nitrogen atom.
Dimethylmalonamide: A compound with two methyl groups attached to the malonamide backbone.
Uniqueness
2-Methylmalonamide is unique due to the specific positioning of the methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, as it can exhibit different reactivity and interaction profiles compared to its analogs .
Properties
IUPAC Name |
2-methylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c1-2(3(5)7)4(6)8/h2H,1H3,(H2,5,7)(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRKYGKHZOCPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00912098 | |
| Record name | 2-Methylpropanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00912098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1113-63-9 | |
| Record name | 1113-63-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylpropanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00912098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLMALONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a 2-methylmalonamide moiety influence the biological activity of compounds, particularly in the context of proteasome inhibition?
A1: Research suggests that the this compound moiety plays a crucial role in the potent inhibition of the 20S proteasome by macyranone A. This natural product, isolated from Cystobacter fuscus MCy9118, contains a rare this compound group within its structure []. X-ray crystallography studies revealed that this specific moiety interacts directly with the active β5 subunit of the proteasome, leading to irreversible binding and inhibition of its chymotrypsin-like activity []. This binding mode resembles that of epoxomicin, another natural product known for its proteasome-inhibiting properties []. The this compound group appears to stabilize the interaction between macyranone A and the proteasome, contributing to its potent inhibitory effect.
Q2: How does alkyl substitution on the central carbon of malonamides affect their ability to complex with europium(III)?
A2: Studies investigating the extraction of europium(III) with tetrahexylmalonamides demonstrate a significant impact of alkyl substitution on complexation []. Replacing one hydrogen atom on the central carbon with a methyl group (N,N,N′,N′-tetrahexylmalonamide to N,N,N′,N′-tetrahexyl-2-methylmalonamide) leads to a seven-fold decrease in the extraction constant for europium(III) []. Introducing a second methyl group (N,N,N′,N′-tetrahexyl-2,2-dimethylmalonamide) causes a further, substantial drop in the extraction constant []. This suggests that increasing steric hindrance around the central carbon atom significantly hinders the ability of these malonamides to effectively coordinate and extract europium(III).
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


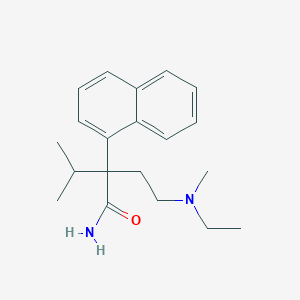
![1-[(E)-2-propylsulfanylethenyl]sulfanylpropane](/img/structure/B75367.png)
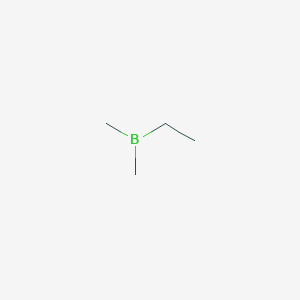
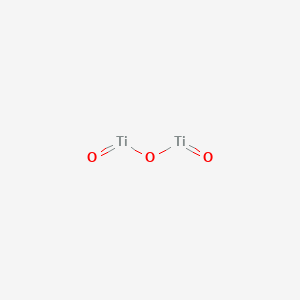
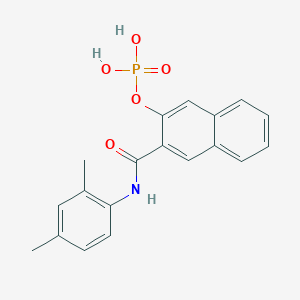
![Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate](/img/structure/B75371.png)
